

Application Note: Preparation of Avn-101 for In Vivo Administration

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Compound of Interest

Compound Name: Avn-101

Cat. No.: B3183700

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Introduction

Avn-101 (also known as Maritupirdine) is a multi-target drug candidate developed for the treatment of Central Nervous System (CNS) disorders, including Alzheimer's disease and anxiety.^{[1][2][3]} It functions as a potent antagonist of the serotonin 5-HT7 receptor and also exhibits high affinity for other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α 2A, α 2B, α 2C) receptors.^{[1][2][3][4][5]} **Avn-101** has demonstrated good oral bioavailability and blood-brain barrier permeability in preclinical and clinical studies.^{[1][2][3][6]}

This document provides detailed protocols for the dissolution and preparation of **Avn-101** for in vivo administration in research settings. It addresses the variability in reported solubility data to provide researchers with reliable methods for formulation.

Physicochemical Properties & Solubility

The solubility of **Avn-101** can vary depending on whether it is in its free base form or as a hydrochloride salt. The hydrochloride salt form is reported to have high aqueous solubility, whereas chemical suppliers often report solubility in organic solvents, which is more typical for a free base or less soluble salt form. Researchers should verify the form of **Avn-101** they have acquired.

Table 1: Reported Solubility Data for **Avn-101**

Solvent/Vehicle	Form	Concentration	Source
Water (pH 7.4)	Avn-101	194 mg/mL	Ivachtchenko, et al. (2016) [1] [2]
Water (pH 4.0)	Avn-101	>200 mg/mL	Ivachtchenko, et al. (2016) [1] [2]
Dimethylformamide (DMF)	Avn-101 HCl	10 mg/mL	Cayman Chemical [4]
Dimethyl sulfoxide (DMSO)	Avn-101 HCl	5 mg/mL	Cayman Chemical [4]
DMSO	Avn-101	10 mM	Probechem [7]
Ethanol	Avn-101 HCl	1 mg/mL	Cayman Chemical [4]

Given the high aqueous solubility reported by the developers, Protocol 1 should be considered the primary method for the hydrochloride salt.[\[1\]](#)[\[2\]](#) Protocol 2 is provided as an alternative for forms of **Avn-101** that exhibit poor aqueous solubility.

Experimental Protocols

This protocol is recommended for the hydrochloride salt form of **Avn-101**, which is highly soluble in aqueous solutions.[\[1\]](#)[\[2\]](#) This formulation is suitable for oral (p.o.) and intraperitoneal (i.p.) administration.

Materials and Equipment:

- **Avn-101** hydrochloride (powder)
- Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes (15 mL or 50 mL)
- Calibrated analytical balance
- Vortex mixer

- Sonicator (optional)
- Sterile syringe filters (0.22 µm)
- Sterile syringes and needles

Procedure:

- Determine Required Concentration: Based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the final concentration needed for the dosing solution.
 - Example: For a 5 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the required concentration is 0.5 mg/mL.
- Weigh **Avn-101** HCl: Accurately weigh the required amount of **Avn-101** HCl powder using an analytical balance.
- Initial Dissolution: Add the weighed powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile 0.9% saline or PBS.
- Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.
- Final Volume Adjustment: Once the compound is fully dissolved, add the vehicle (saline or PBS) to reach the final desired volume. Vortex briefly to ensure homogeneity.
- Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for parenteral (e.g., i.p.) administration routes.
- Storage: Use the formulation immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer storage, stability studies are required.

This protocol is intended for forms of **Avn-101** (e.g., free base) that do not readily dissolve in aqueous vehicles. It uses a common co-solvent system to achieve a clear solution suitable for in vivo use.

Materials and Equipment:

- **Avn-101** (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG 400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile 0.9% saline solution or PBS
- All other equipment as listed in Protocol 1

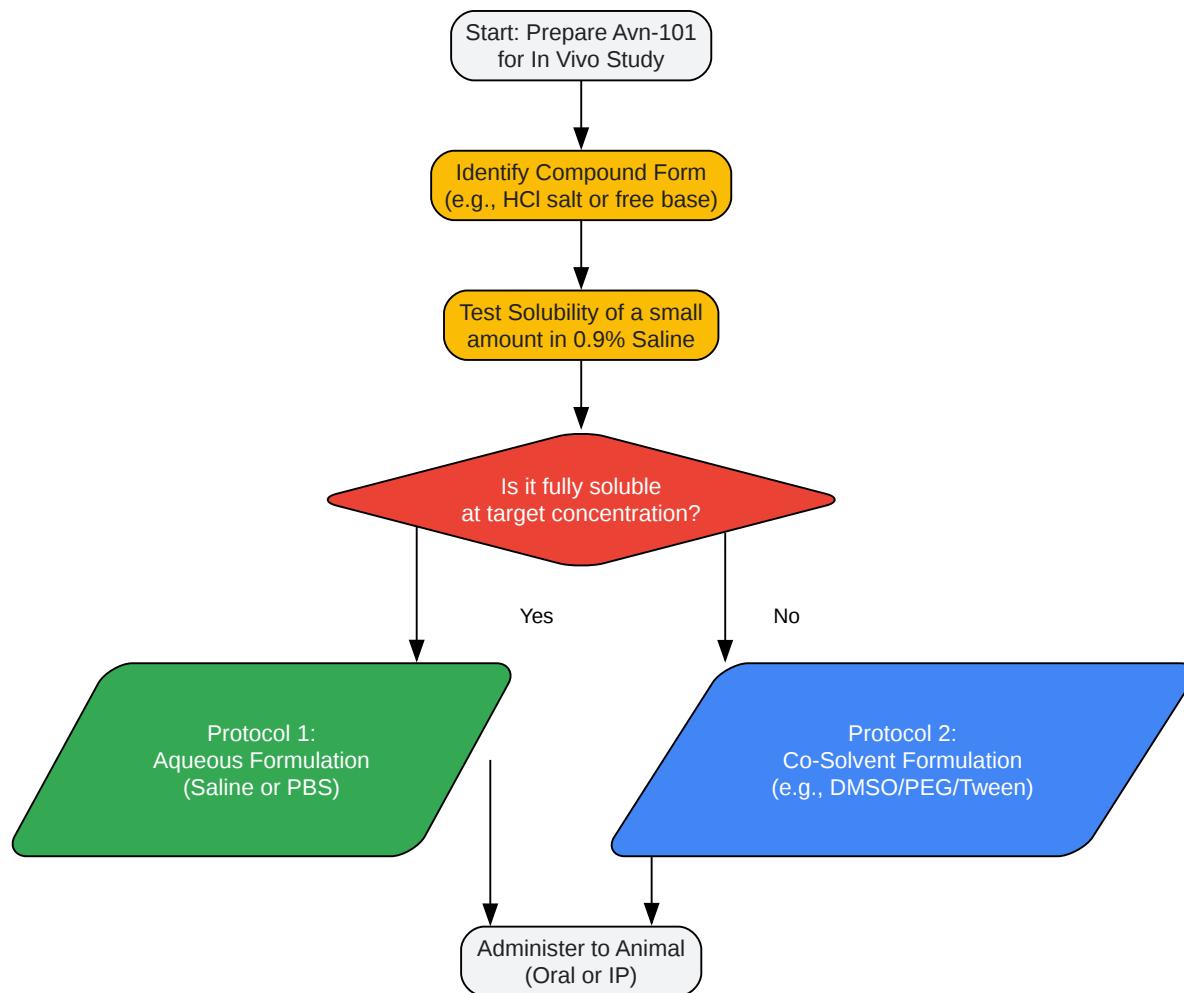
Procedure:

- Calculate Concentration: Determine the final concentration required for your experiment as described in Protocol 1.
- Weigh **Avn-101**: Accurately weigh the required amount of **Avn-101** powder.
- Prepare Vehicle: Prepare a fresh vehicle mixture. A common ratio is 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
 - To prepare 10 mL of vehicle: Mix 0.5 mL DMSO, 4 mL PEG 400, and 0.5 mL Tween 80 in a sterile tube. Vortex until homogeneous. Add 5 mL of sterile 0.9% saline and vortex again.
- Initial Dissolution in DMSO: Add the weighed **Avn-101** powder to a sterile tube. Add the required volume of DMSO (e.g., 5% of the final volume) and vortex or sonicate until the compound is completely dissolved. This creates a concentrated stock.
- Add Co-solvents: Sequentially add the PEG 400 and then the Tween 80 to the DMSO stock, vortexing well after each addition.
- Final Dilution: Slowly add the 0.9% saline or PBS to the mixture while vortexing to prevent precipitation. Bring the solution to the final desired volume.
- Final Check & Sterilization: Ensure the final solution is clear and free of precipitates. If required for the administration route, filter sterilize using a 0.22 µm syringe filter (ensure the filter is compatible with DMSO).

- Storage: This formulation should be prepared fresh and used on the same day.

Visualization of Formulation Workflow

The following diagram illustrates the decision-making process for preparing **Avn-101** for in vivo studies.



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Caption: Workflow for selecting an **Avn-101** formulation protocol.

Administration Guidelines

- Routes of Administration: **Avn-101** has been administered orally (p.o.) and intraperitoneally (i.p.) in preclinical and clinical studies.[2][4][5][6]
- Dosing: In mouse models, effective doses have ranged from 0.05 mg/kg to 10 mg/kg.[4][5] Phase I clinical studies in humans used oral doses up to 20 mg daily.[1][2][3]
- Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the formulation components.

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